molecular formula C9H16ClNO B1336059 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE CAS No. 349090-42-2

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Cat. No.: B1336059
CAS No.: 349090-42-2
M. Wt: 189.68 g/mol
InChI Key: DGTNYUXFSQHLEP-UHFFFAOYSA-N
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Description

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE is a chemical compound with the molecular formula C9H16ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE typically involves the reaction of 4-methylpiperidine with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(4-methylpiperidin-1-yl)aniline: A similar compound with an aniline group instead of a ketone.

    3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one: A derivative with a methoxymethyl group.

    3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one: A compound with a different substitution pattern on the piperidine ring.

Uniqueness

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE is unique due to its specific substitution pattern and the presence of both a chlorine atom and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNYUXFSQHLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410973
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-42-2
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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